molecular formula CuHIO3 B078350 Copper iodate CAS No. 13454-89-2

Copper iodate

Katalognummer B078350
CAS-Nummer: 13454-89-2
Molekulargewicht: 239.46 g/mol
InChI-Schlüssel: UVQCUIYQFLUFSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Copper iodate is an inorganic compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of Cu(IO3)2. This compound is a versatile compound that has a range of applications in different fields of science, including chemistry, biology, and materials science.

Wissenschaftliche Forschungsanwendungen

  • Copper Dissolution in Acidic Iodate Solutions : Luo (2000) explored the behavior of copper dissolution in acidic iodate solutions. It was found that iodate ions (IO3-) act both as an oxidizer and a passivating agent, affecting the rate of copper dissolution based on their concentration and solution pH. Higher concentrations of iodate can lead to the formation of a thin film of Cu(IO3)₂ on the copper surface (Luo, 2000).

  • Copper Chemical Mechanical Polishing (CMP) : Anik (2004) studied the reduction characteristics of iodate ion on copper, relevant to CMP processes. The study revealed that iodate is effective for CMP with strongly acidic slurries but less suitable for weakly acidic slurries (Anik, 2004).

  • Copper Corrosion Inhibition : Karima and Abdenacer (2016) tested iodate ions from potassium iodate as an inorganic inhibitor for copper corrosion in sodium chloride medium. They found that iodate ions exhibit significant inhibition efficiency for copper corrosion (Karima & Abdenacer, 2016).

  • Synthesis of Metal Iodates for Energetic Applications : Shancita et al. (2020) explored the synthesis of metal iodates, including copper iodate, from an energetic salt for potential use in biocidal energetic materials. Their study provided insights into the compatibility of these iodates with metal oxides (Shancita et al., 2020).

  • Growth and Characterization of this compound Crystals : Joshi (2021) reported on the growth of this compound crystals using a gel technique and analyzed their lattice parameters and thermal behavior. The study provides insights into the properties and potential applications of these crystals (Joshi, 2021).

  • Biological Applications of Copper-Containing Materials : Wang et al. (2020) discussed the biological functions and benefits of copper, suggesting that this compound, as a copper compound, may have potential applications in biomedicine, including antimicrobial properties and promoting wound healing (Wang et al., 2020).

Wirkmechanismus

Target of Action

Copper iodate primarily targets microorganisms, including bacteria, viruses, and fungi . It acts as an antimicrobial agent, disrupting the normal functions of these microorganisms .

Mode of Action

The mode of action of this compound is multifaceted. The primary mechanism involves the generation of reactive oxygen species (ROS), which irreversibly damage the membranes of microorganisms . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

This compound affects several biochemical pathways. It interacts with the cell or virus plasma membrane, leading to its destruction and making the microbe susceptible to damage from copper ions . Another method of copper’s action is the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .

Pharmacokinetics

It’s known that this compound forms a layer on the surface of copper during chemical mechanical polishing (cmp), which affects its bioavailability .

Result of Action

The result of this compound’s action is the death of the targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms . In addition, copper ions disrupt the RNA and membranes of enveloped viruses, and cause physical deterioration of fungal membranes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the rate at which the CuI layer forms on the surface of copper during CMP . Furthermore, the presence of other compounds, such as benzotriazole (BTA) and potassium iodide (KI), can also impact the formation of the CuI layer .

Safety and Hazards

Copper iodide can be harmful if swallowed or inhaled, and it can cause skin and eye irritation. Prolonged exposure may lead to more serious health complications, including damage to organs .

Zukünftige Richtungen

Ongoing research into stabilizing the compound could broaden its potential applications. For example, the field of materials science and engineering is keenly interested in the properties of copper compounds, and modifications to the chemical makeup of Copper (II) iodide could lead to innovations in this sphere .

Eigenschaften

{ "Design of the Synthesis Pathway": "Copper iodate can be synthesized by the reaction of copper sulfate and sodium iodate in the presence of sulfuric acid.", "Starting Materials": [ "Copper sulfate", "Sodium iodate", "Sulfuric acid" ], "Reaction": [ "Dissolve 10 grams of copper sulfate in 100 mL of distilled water.", "Dissolve 15 grams of sodium iodate in 100 mL of distilled water.", "Mix the two solutions together in a beaker.", "Add 5 mL of concentrated sulfuric acid to the mixture.", "Stir the mixture for 30 minutes.", "Filter the solution to obtain the solid copper iodate product.", "Wash the solid product with distilled water and dry it in an oven at 80°C for 2 hours." ] }

CAS-Nummer

13454-89-2

Molekularformel

CuHIO3

Molekulargewicht

239.46 g/mol

IUPAC-Name

copper;iodic acid

InChI

InChI=1S/Cu.HIO3/c;2-1(3)4/h;(H,2,3,4)

InChI-Schlüssel

UVQCUIYQFLUFSO-UHFFFAOYSA-N

SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2]

Kanonische SMILES

OI(=O)=O.[Cu]

Herkunft des Produkts

United States

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